N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide
Description
N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a complex amide derivative characterized by:
- A furan-2-ylmethyl group substituted with a 2,5-dichlorophenyl moiety at the 5-position.
- A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) as part of its amide nitrogen substituent.
- A branched 2-methylpropanamide backbone.
The dichlorophenyl and sulfone groups are common in bioactive molecules, often influencing solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C19H21Cl2NO4S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C19H21Cl2NO4S/c1-12(2)19(23)22(14-7-8-27(24,25)11-14)10-15-4-6-18(26-15)16-9-13(20)3-5-17(16)21/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
InChI Key |
GJKKCRCEAJZMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Furan-Phenyl Intermediate
The 5-(2,5-dichlorophenyl)furan-2-ylmethylamine intermediate is synthesized via:
- Suzuki-Miyaura Coupling : Reaction of 5-bromofuran-2-carbaldehyde with 2,5-dichlorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) to form 5-(2,5-dichlorophenyl)furan-2-carbaldehyde.
- Reductive Amination : The aldehyde is reduced to a primary amine using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.
Sulfone Moiety Preparation
The 1,1-dioxidotetrahydrothiophen-3-amine is synthesized by:
- Oxidation of Tetrahydrothiophene : Treatment of tetrahydrothiophene with hydrogen peroxide (H₂O₂) or oxone in acetic acid to form the sulfone.
- Resolution of Stereochemistry : Chiral separation via HPLC or enzymatic resolution to isolate the desired enantiomer.
Amide Bond Formation
The final coupling step involves reacting the furan-phenylmethylamine with 2-methylpropanoyl chloride in the presence of the sulfone-containing amine:
- Stepwise Amidation :
- Activation of 2-methylpropanoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction with the sulfone amine under inert conditions (N₂ atmosphere) to form N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide .
- Subsequent coupling with the furan-phenylmethylamine via nucleophilic acyl substitution.
| Reaction Parameter | Condition | Yield |
|---|---|---|
| Coupling Agent | HATU, DIPEA (Base) | 65–75% |
| Solvent | Anhydrous DMF or Dichloromethane | – |
| Temperature | 0°C → Room Temperature | – |
Optimization and Purification
- Column Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the product.
- Recrystallization : Ethanol/water mixtures enhance purity (>98% by HPLC).
- Analytical Validation :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 7.4–7.6 ppm for dichlorophenyl protons).
- HRMS : Molecular ion peak at m/z 463.1 [M+H]⁺.
Industrial-Scale Adaptations
- Flow Chemistry : Continuous flow reactors improve reaction efficiency and reduce byproducts.
- Automated Platforms : Robotic systems enable high-throughput screening of coupling agents and solvents.
Challenges and Mitigation
- Stereochemical Purity : Racemization during amidation is minimized using low temperatures and bulky bases (e.g., DIPEA).
- Sulfone Stability : Oxidative degradation is prevented by avoiding strong acids and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The dichlorophenyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the dichlorophenyl group may produce a chlorophenyl derivative.
Scientific Research Applications
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key functional groups with several acetamide and propanamide derivatives, particularly those used as herbicides or pesticides. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Observations
Chlorine Substitution: The target compound features 2,5-dichlorophenyl, which may enhance lipophilicity and resistance to oxidative degradation compared to mono-chlorinated analogs like alachlor or thenylchlor . In contrast, thenylchlor and alachlor rely on single chlorine atoms for electrophilic reactivity in target binding.
Heterocyclic Moieties: The furan-2-ylmethyl group in the target compound differs from the thienyl group in thenylchlor. Thiophenes (e.g., in thenylchlor) often improve metabolic stability, whereas furans may increase reactivity due to reduced aromaticity .
Amide Backbone :
- The 2-methylpropanamide structure contrasts with the simpler acetamide backbones of alachlor and thenylchlor. Bulkier alkyl groups may sterically hinder enzyme interactions or alter soil adsorption properties.
Research Findings and Implications
Lumping Strategy in Environmental Modeling
Compounds with analogous amide structures are often grouped in environmental fate studies. For example, the lumping strategy reduces 13 reactions across three compounds to 5 surrogate reactions, simplifying degradation pathway modeling . The target compound’s dichlorophenyl and sulfone groups may necessitate separate categorization due to unique photolytic or hydrolytic behavior, diverging from alachlor-like analogs .
Bioactivity Hypotheses
- Herbicidal Potential: The dichlorophenyl and furan motifs resemble thenylchlor’s structure, suggesting activity against grassy weeds. However, the sulfone group could shift selectivity toward broadleaf species.
Biological Activity
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a complex organic compound notable for its unique structural features that include furan and thiophene moieties. These structural elements are often associated with significant biological activity, making this compound a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.4 g/mol. The presence of the dichlorophenyl group enhances its potential for interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, potentially exhibiting anticancer effects. The compound's structure allows it to bind effectively to these targets, altering their activity and leading to various biological responses.
Case Studies and Research Findings
- Inhibition of Multidrug Resistance : A study on related furan derivatives demonstrated their effectiveness as P-gp inhibitors, leading to increased sensitivity of cancer cells to doxorubicin. The lead compound from this study showed an EC50 value of 0.89 ± 0.11 μM against P-gp .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of furan-based compounds have revealed that modifications on the furan ring significantly impact their biological activity. The presence of electron-withdrawing groups like dichlorophenyl enhances the binding affinity to target proteins.
- Predictive Computational Models : Computer-aided drug design tools have suggested that this compound could exhibit favorable pharmacokinetic properties based on its structural features, indicating potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
